molecular formula C14H23Cl3N2O2 B4909147 1-(4-Chlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride

1-(4-Chlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride

Cat. No.: B4909147
M. Wt: 357.7 g/mol
InChI Key: OGIDVJYGOAVEKN-UHFFFAOYSA-N
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Description

1-(4-Chlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system and cardiovascular system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol typically involves the reaction of 4-chlorophenol with epichlorohydrin to form 1-(4-chlorophenoxy)-2,3-epoxypropane. This intermediate is then reacted with 4-methylpiperazine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and purification techniques such as crystallization or chromatography to obtain the pure dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler alkane structure.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst (H2/Pd)

    Substitution: Sodium amide (NaNH2), thiourea

Major Products Formed

    Oxidation: Formation of 1-(4-chlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-one

    Reduction: Formation of 1-(4-chlorophenoxy)-3-(4-methylpiperazin-1-yl)propane

    Substitution: Formation of various substituted phenoxypropanolamines depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Explored for its potential therapeutic effects, including its use as an antihypertensive agent or in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride involves its interaction with specific molecular targets, such as adrenergic receptors or ion channels. The compound may modulate the activity of these targets, leading to changes in cellular signaling and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
  • 1-(4-Chlorophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol
  • 1-(4-Bromophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol

Uniqueness

1-(4-Chlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperazine moiety

Properties

IUPAC Name

1-(4-chlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O2.2ClH/c1-16-6-8-17(9-7-16)10-13(18)11-19-14-4-2-12(15)3-5-14;;/h2-5,13,18H,6-11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIDVJYGOAVEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(COC2=CC=C(C=C2)Cl)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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